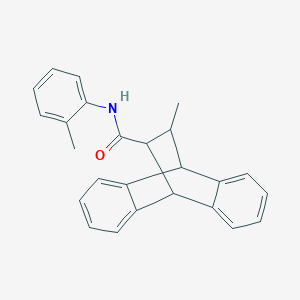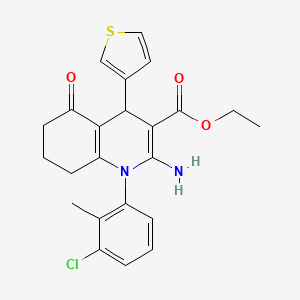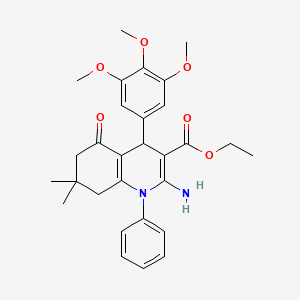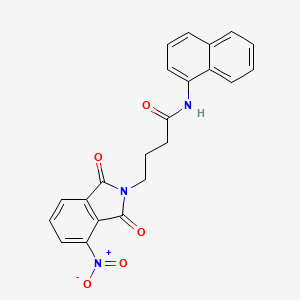
12-methyl-N-(2-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Este compuesto es una molécula orgánica compleja con un nombre largo. Vamos a desglosarlo:
12-metil: Indica un grupo metil unido al átomo de carbono número 12.
N-(2-metilfenil): Se refiere a un grupo fenil (anillo de benceno) con un grupo metil unido en la posición 2.
9,10-dihidro-9,10-etanoantraceno: Describe la estructura central, que se asemeja al antraceno pero con un sistema de doble enlace reducido.
11-carboxamida: Contiene un grupo funcional carboxamida (-CONH₂) en la posición 11.
- En general, este compuesto combina anillos aromáticos, un grupo carbonilo y una estructura puente.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas para este compuesto no están fácilmente disponibles en la literatura. Es probable que implique una síntesis orgánica de varios pasos.
- Los métodos de producción industrial pueden variar, pero probablemente optimizarían el rendimiento, la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
- Reacciones:
Oxidación: El compuesto podría sufrir reacciones de oxidación, convirtiendo potencialmente el grupo metil en un ácido carboxílico u otros grupos funcionales.
Reducción: La reducción del grupo carbonilo (C=O) podría producir un alcohol u otros derivados reducidos.
Sustitución: Las reacciones de sustitución aromática (por ejemplo, sustitución aromática electrofílica) pueden ocurrir debido al anillo fenil.
- Los reactivos y condiciones comunes dependen de la reacción específica, pero los reactivos típicos incluyen oxidantes (por ejemplo, KMnO₄), agentes reductores (por ejemplo, LiAlH₄) y ácidos de Lewis (por ejemplo, AlCl₃).
- Los productos principales variarían en función de las condiciones de reacción.
Aplicaciones Científicas De Investigación
- Existe información limitada sobre este compuesto específico, pero las aplicaciones potenciales incluyen:
Química medicinal: Investigar sus propiedades farmacológicas (por ejemplo, efectos anticancerígenos, antiinflamatorios o antimicrobianos).
Ciencia de materiales: Explorar su uso en electrónica orgánica o como bloque de construcción para materiales funcionales.
Estudios biológicos: Evaluar sus interacciones con objetivos biológicos (por ejemplo, receptores, enzimas).
Industria: Posibles aplicaciones en colorantes, pigmentos u otros productos químicos especiales.
Mecanismo De Acción
- Sin datos específicos, solo podemos especular. Comprender su mecanismo implicaría estudiar sus interacciones con componentes celulares, receptores o enzimas.
Comparación Con Compuestos Similares
- Los compuestos similares podrían incluir otros derivados del antraceno, moléculas que contienen carbonilo o amidas.
- Desafortunadamente, no tengo una lista específica de compuestos similares para esta estructura única.
Propiedades
Fórmula molecular |
C25H23NO |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
16-methyl-N-(2-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-9-3-8-14-21(15)26-25(27)23-16(2)22-17-10-4-6-12-19(17)24(23)20-13-7-5-11-18(20)22/h3-14,16,22-24H,1-2H3,(H,26,27) |
Clave InChI |
NVXVTFFHRVUKQA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)


